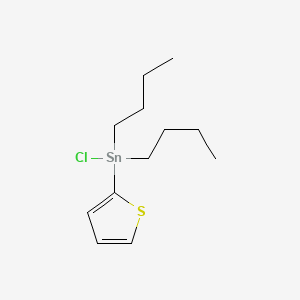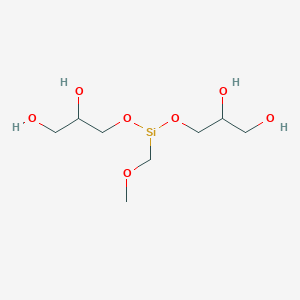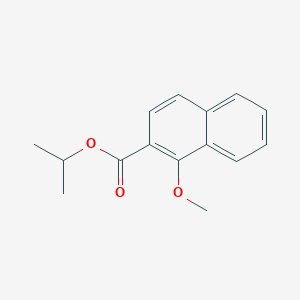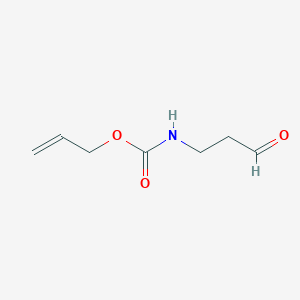
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is an organosilicon compound with the molecular formula C12H22ClNSi2. It is characterized by the presence of a disilanyl group attached to an aniline moiety, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-chloro-1,1,2,2-tetramethyldisilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disilanyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trimethylsilyl)-N,N-dimethylaniline
- 4-(Triethylsilyl)-N,N-dimethylaniline
- 4-(Triphenylsilyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is unique due to the presence of the chloro group and the disilanyl moiety. These structural features impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138459-62-8 |
|---|---|
Fórmula molecular |
C12H22ClNSi2 |
Peso molecular |
271.93 g/mol |
Nombre IUPAC |
4-[[chloro(dimethyl)silyl]-dimethylsilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H22ClNSi2/c1-14(2)11-7-9-12(10-8-11)15(3,4)16(5,6)13/h7-10H,1-6H3 |
Clave InChI |
VLMSBOZIAFZXOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)


![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)



